molecular formula C14H12Cl2N2O3S B6029867 ETHYL 2-{2-[(3,5-DICHLOROBENZOYL)AMINO]-1,3-THIAZOL-4-YL}ACETATE

ETHYL 2-{2-[(3,5-DICHLOROBENZOYL)AMINO]-1,3-THIAZOL-4-YL}ACETATE

Cat. No.: B6029867
M. Wt: 359.2 g/mol
InChI Key: CMEBLDAOLBCAPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 2-{2-[(3,5-DICHLOROBENZOYL)AMINO]-1,3-THIAZOL-4-YL}ACETATE is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{2-[(3,5-DICHLOROBENZOYL)AMINO]-1,3-THIAZOL-4-YL}ACETATE typically involves the reaction of 3,5-dichlorobenzoyl chloride with 2-amino-1,3-thiazole in the presence of a base such as pyridine. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures (around 60°C) under a nitrogen atmosphere . The resulting intermediate is then esterified with ethyl acetate to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-{2-[(3,5-DICHLOROBENZOYL)AMINO]-1,3-THIAZOL-4-YL}ACETATE undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the dichlorobenzoyl group.

    Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the molecule.

    Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Substitution: Formation of substituted thiazole derivatives.

    Oxidation: Oxidized thiazole compounds.

    Reduction: Reduced thiazole derivatives.

    Hydrolysis: Corresponding carboxylic acids and alcohols.

Scientific Research Applications

ETHYL 2-{2-[(3,5-DICHLOROBENZOYL)AMINO]-1,3-THIAZOL-4-YL}ACETATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of ETHYL 2-{2-[(3,5-DICHLOROBENZOYL)AMINO]-1,3-THIAZOL-4-YL}ACETATE involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with various enzymes and receptors, modulating their activity. The dichlorobenzoyl group enhances the compound’s binding affinity to its targets, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dichloro-N-(2-chlorophenyl)benzamide
  • 3,5-Dichloro-N-(4-chlorophenyl)benzamide
  • 2-[(4-chlorobenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid

Uniqueness

ETHYL 2-{2-[(3,5-DICHLOROBENZOYL)AMINO]-1,3-THIAZOL-4-YL}ACETATE stands out due to its unique combination of a thiazole ring and a dichlorobenzoyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-[2-[(3,5-dichlorobenzoyl)amino]-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2N2O3S/c1-2-21-12(19)6-11-7-22-14(17-11)18-13(20)8-3-9(15)5-10(16)4-8/h3-5,7H,2,6H2,1H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMEBLDAOLBCAPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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